molecular formula C11H18F3NO5S B13950360 tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate

Cat. No.: B13950360
M. Wt: 333.33 g/mol
InChI Key: BQNWBDIVCIHGHX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate is a protected piperidine derivative featuring a trifluoromethanesulfonyloxy (triflyloxy) group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of bioactive molecules. Its tert-butyl carbamate (Boc) group enhances stability during synthetic manipulations, while the triflyloxy group acts as a superior leaving group, enabling nucleophilic substitutions or eliminations .

Properties

Molecular Formula

C11H18F3NO5S

Molecular Weight

333.33 g/mol

IUPAC Name

tert-butyl 3-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO5S/c1-10(2,3)19-9(16)15-6-4-5-8(7-15)20-21(17,18)11(12,13)14/h8H,4-7H2,1-3H3

InChI Key

BQNWBDIVCIHGHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, is reacted with a suitable reagent to introduce the carboxylic acid group at the 1-position.

    Introduction of Trifluoromethanesulfonyloxy Group: The carboxylic acid derivative is then treated with trifluoromethanesulfonic anhydride in the presence of a base to introduce the trifluoromethanesulfonyloxy group.

    Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of piperidine derivatives with various functional groups.

    Reduction: Formation of the corresponding alcohol.

    Hydrolysis: Formation of the carboxylic acid.

Scientific Research Applications

3-Trifluoromethanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Trifluoromethanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonyloxy group is a good leaving group, making the compound highly reactive in substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various derivatives that can interact with biological targets or serve as intermediates in further chemical transformations.

Comparison with Similar Compounds

Positional Isomers

tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate () shares the triflyloxy group but differs in substitution position (4 vs. 3) and ring saturation (dihydropyridine vs. piperidine). The conjugated dihydropyridine system increases reactivity in palladium-catalyzed cross-couplings, as seen in its use for aryl boronic acid couplings . In contrast, the fully saturated piperidine core of the main compound offers greater steric accessibility for axial nucleophilic attacks due to reduced ring strain .

tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate () positions the triflyloxy group on a methylene side chain rather than the piperidine ring. This structural variation reduces electronic conjugation with the ring, diminishing leaving group efficiency compared to the main compound’s direct ring attachment .

Ring Saturation Effects

Dihydropyridine analogs (e.g., ) exhibit enhanced reactivity in electrophilic additions and Suzuki-Miyaura couplings due to their conjugated double bonds. For example, tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate undergoes cross-coupling with aryl boronic acids at higher yields (80–98%) compared to saturated piperidine derivatives . However, the main compound’s saturated piperidine ring provides superior stability under acidic or oxidative conditions, making it preferable for multi-step syntheses .

Sulfonate Group Variations

tert-Butyl 3-methylsulfonyloxypiperidine-1-carboxylate () replaces the trifluoromethyl group with a methyl sulfonate. The triflyloxy group’s strong electron-withdrawing nature (−I effect) enhances leaving group ability, making the main compound more reactive in SN2 reactions (e.g., 10–20× faster kinetics in model studies) .

tert-Butyl 3-{[(methylsulfonyl)oxy]methyl}piperidine-1-carboxylate () features a methylsulfonyloxy group on a side chain. This increases steric bulk, reducing nucleophilic substitution rates compared to the main compound’s directly attached triflyloxy group .

Substituent Effects

Compounds like tert-Butyl 6-allyl-6-phenyl-4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate () incorporate allyl or aryl groups. These substituents introduce steric hindrance and electronic effects, altering solubility and reactivity. For instance, allyl groups enable ring-closing metathesis, while aryl groups enhance π-π interactions in catalytic systems .

Ring Size and Heteroatoms

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate () is a pyrrolidine analog.

Data Tables

Compound Name Substituent Position Sulfonate Group Ring Type Key Reactivity/Application Reference
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate 3 Trifluoromethyl Piperidine Cross-coupling intermediate, high leaving group ability
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate 4 Trifluoromethyl Dihydropyridine Suzuki-Miyaura coupling (80–98% yield)
tert-Butyl 3-methylsulfonyloxypiperidine-1-carboxylate 3 Methyl Piperidine Slower SN2 kinetics vs. triflyloxy analogs
tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate 4 (side chain) Trifluoromethyl Piperidine Reduced conjugation, lower reactivity
tert-Butyl 6-allyl-6-phenyl-4-(triflyloxy)-3,6-dihydropyridine-1(2H)-carboxylate 4 Trifluoromethyl Dihydropyridine Ring-closing metathesis, allyl functionalization

Research Findings

  • Triflyloxy vs. Mesyloxy : The trifluoromethyl group’s electron-withdrawing nature enhances leaving group ability, making the main compound more reactive in substitution reactions than methylsulfonyloxy analogs .
  • Dihydropyridine vs. Piperidine : Dihydropyridine derivatives exhibit superior reactivity in cross-couplings due to conjugation, while saturated piperidines offer stability for long syntheses .
  • Substituent Position : 3-Substituted piperidines (main compound) show better axial nucleophilic attack accessibility than 4-substituted analogs, as steric hindrance is minimized .

Biological Activity

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate, also known as 3-Trifluoromethanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester, is a compound with significant potential in medicinal chemistry. Its unique structural features, including the trifluoromethanesulfonyloxy group, contribute to its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC11H18F3NO5S
Molecular Weight333.33 g/mol
IUPAC Nametert-butyl 3-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate
InChI KeyBQNWBDIVCIHGHX-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C(F)(F)F

The mechanism of action for this compound primarily involves its role as a reactive intermediate in organic synthesis. The trifluoromethanesulfonyloxy group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows the compound to engage in various chemical transformations that can lead to biologically active derivatives.

In biological contexts, the compound's ability to form covalent bonds with nucleophiles makes it a candidate for targeting specific enzymes or receptors within biological systems. Its reactivity profile suggests potential applications in drug development, particularly for compounds targeting the central nervous system (CNS).

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those with trifluoromethanesulfonyloxy groups. The results indicated that certain substitutions significantly enhanced activity against Gram-positive bacteria, with MIC values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications similar to those in this compound could yield potent antimicrobial agents.

Study 2: CNS Activity Assessment

In a separate investigation focusing on piperidine-based compounds, researchers found that specific structural modifications led to increased binding affinity for serotonin receptors. This class of compounds demonstrated anxiolytic effects in behavioral assays, indicating potential therapeutic applications for anxiety disorders . The structural characteristics of this compound may provide a basis for similar evaluations.

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